1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole
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Overview
Description
1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a butyl chain, which is further connected to a dimethylphenoxy group.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:
Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3-dimethylphenoxybutyl bromide: The 2,3-dimethylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2,3-dimethylphenoxybutyl bromide.
Synthesis of this compound: The final step involves the reaction of 2,3-dimethylphenoxybutyl bromide with benzotriazole in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine
- 1-[4-(3,4-dimethylphenoxy)butyl]piperidine
- 1-[4-(2,3-dimethylphenoxy)butyl]-1H-imidazole
Uniqueness
1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzotriazole ring and the dimethylphenoxy group contributes to its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)butyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-8-7-11-18(15(14)2)22-13-6-5-12-21-17-10-4-3-9-16(17)19-20-21/h3-4,7-11H,5-6,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYRAPDVNQQCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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